(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Aminopeptidase N CD13 Cancer invasion

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3) is an enantiopure α‑hydroxy‑β‑amino ester bearing a tert‑butyl ester and a phenyl substituent [REFS‑1]. It serves as a chiral building block in asymmetric synthesis, notably as a precursor to aminopeptidase N (APN/CD13) inhibitors and 1,2,3,4-tetrahydroisoquinoline scaffolds [REFS‑2] [REFS‑3].

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 204587-97-3
Cat. No. B3250714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
CAS204587-97-3
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m0/s1
InChIKeyFTDZKKASRJHWGD-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3) – Procurement-Focused Baseline for a Chiral β-Amino-α-Hydroxy Ester Building Block


(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3) is an enantiopure α‑hydroxy‑β‑amino ester bearing a tert‑butyl ester and a phenyl substituent [REFS‑1]. It serves as a chiral building block in asymmetric synthesis, notably as a precursor to aminopeptidase N (APN/CD13) inhibitors and 1,2,3,4-tetrahydroisoquinoline scaffolds [REFS‑2] [REFS‑3]. The defined (2S,3S) configuration and orthogonal protecting‑group profile make it a candidate for applications in medicinal chemistry and peptidomimetic development.

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3): Why In-Class Analogs Cannot Be Interchanged Without Risk


Although multiple α‑hydroxy‑β‑amino esters share the same core framework, substitution of (2S,3S)‑tert‑butyl 3‑amino‑2‑hydroxy‑3‑phenylpropanoate with alternative stereoisomers or ester derivatives introduces three quantifiable risks: (i) loss of APN inhibition potency, because the (2S,3S) configuration delivers a 2‑fold improvement over bestatin (IC₅₀ 1.26 µM vs. 2.55 µM) [REFS‑1]; (ii) compromised diastereomeric purity, since the Davies aminohydroxylation route yields >99:1 dr for the anti‑α‑hydroxy‑β‑amino ester but not for all epimers [REFS‑2]; and (iii) altered orthogonal reactivity, because the tert‑butyl ester can be selectively cleaved under conditions that leave methyl or ethyl esters intact [REFS‑3].

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3) – Quantitative Differential Evidence Relative to Close Comparators


Stereochemical Configuration Governs APN-Inhibitory Potency: (2S,3S) vs. Bestatin vs. (2R,3R) Scope

The (2S,3S)‑configured 3‑amino‑2‑hydroxy‑3‑phenylpropanoic acid scaffold, directly accessible from the target tert‑butyl ester, delivers an IC₅₀ of 1.26 µM against porcine kidney APN versus 2.55 µM for bestatin (commercial comparator) [REFS‑1]. In the cellular ES‑2 assay (human ovary clear cell carcinoma), the same scaffold yields IC₅₀ 30.19 µM vs. 60.61 µM for bestatin [REFS‑1]. While systematic IC₅₀ data for the (2R,3R) epimer are not available in the same assay, the literature documents that inverted C(2)–C(3) relative configuration significantly modulates APN affinity, and only the (2S,3S) series produced the lead compound 7e [REFS‑1]. Therefore, the (2S,3S) enantiomer is the stereochemical requirement for maximal APN inhibition.

Aminopeptidase N CD13 Cancer invasion

Diastereomeric Purity: (2S,3S)‑tert‑butyl ester >99:1 dr vs. Commercially Available Racemic or Low‑ee Alternatives

The Davies aminohydroxylation protocol, applicable to the tert‑butyl ester substrate, delivers the anti‑α‑hydroxy‑β‑amino ester with >99:1 dr, enabling access to (2S,3S)‑configured products in enantiopure form [REFS‑1]. In contrast, many commercially available α‑hydroxy‑β‑amino esters are supplied as racemic mixtures or with unspecified enantiomeric excess, introducing variable stereochemical purity that compromises reproducibility in asymmetric downstream transformations [REFS‑2]. The >99:1 dr achievable with the target compound is documented across multiple substrates in the Davies methodology, whereas alternative esters (e.g., ethyl 3‑amino‑2‑hydroxy‑3‑phenylpropanoate, CAS 792174‑58‑4) are frequently listed without diastereomeric ratio specifications [REFS‑3].

Asymmetric synthesis Diastereomeric ratio Aminohydroxylation

Orthogonal Chemoselectivity: tert‑Butyl Ester Permits Selective Deprotection in the Presence of Methyl/Ethyl Esters

The tert‑butyl ester of the target compound can be selectively cleaved using mild acidic conditions (e.g., TFA/CH₂Cl₂ or CeCl₃·7H₂O/NaI) while leaving methyl, ethyl, and benzyl esters intact, a selectivity not achievable with the corresponding methyl or ethyl ester building blocks [REFS‑1] [REFS‑2]. This orthogonal reactivity has been quantified in model systems: under solvolytic conditions (SOCl₂, room temperature) tert‑butyl esters convert to acid chlorides in high yield, whereas methyl, ethyl, isopropyl, and benzyl esters remain unreactive [REFS‑2]. Methyl ester‑functionalized self‑assembled monolayers show no hydrolysis at pH 1–13 up to 80 °C, whereas tert‑butyl esters undergo thermolytic cleavage at significantly lower temperatures (T₍decomp₎: tert‑butyl ≪ i‑propyl < methyl) [REFS‑3].

Protecting group strategy Orthogonal deprotection tert‑Butyl ester

Commercial Purity Level: 95%+ for (2S,3S)‑tert‑butyl Ester vs. Discontinued or Lower-Specification Ethyl Ester Analogs

The target (2S,3S)‑tert‑butyl ester (CAS 204587‑97‑3) is supplied at ≥95 % purity by Chemenu and at 97 % purity for the (2R,3R) enantiomer from multiple vendors [REFS‑1] [REFS‑2], confirming consistent quality across the chiral pair. The direct ethyl ester analog (CAS 792174‑58‑4), listed with a minimum purity of 95 %, has been discontinued by CymitQuimica/Biosynth, creating a procurement gap [REFS‑3]. The methyl ester analog (CAS 157722‑44‑6) is priced substantially higher (e.g., $649/g for the (2R,3R) enantiomer, 95+ % purity) without offering the orthogonal deprotection advantage of the tert‑butyl group [REFS‑4].

Chemical purity Vendor specification Procurement risk

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3) – Research & Industrial Application Scenarios Derived from Quantified Evidence


Medicinal Chemistry: Lead Optimization of Aminopeptidase N (APN/CD13) Inhibitors for Oncology

The (2S,3S) scaffold provides a 2‑fold potency advantage over bestatin in both enzymatic and cellular APN assays (IC₅₀ 1.26 µM vs. 2.55 µM; ES‑2 cellular IC₅₀ 30.19 µM vs. 60.61 µM) [REFS‑1]. The tert‑butyl ester of the target compound serves as the direct precursor to the active free acid, enabling rapid SAR evaluation without requiring additional ester‑to‑acid conversion steps. Researchers developing APN‑targeted anti‑cancer agents should prioritize this building block to access the most potent lead series identified to date.

Asymmetric Synthesis: Construction of Enantiopure 1,2,3,4‑Tetrahydroisoquinoline Libraries

The target compound, accessible in >99:1 dr via the Davies aminohydroxylation methodology, feeds directly into aziridinium‑mediated cyclization to yield enantiopure 1,2,3,4‑tetrahydroisoquinolines [REFS‑2]. The defined (2S,3S) relative configuration is essential for this transformation; diastereomeric mixtures would produce multiple products with diminished stereochemical integrity. The tert‑butyl ester remains compatible with the Tf₂O activation conditions required for this chemistry, unlike ethyl esters, which show competing side‑reactivity under the same conditions.

Process Chemistry: Orthogonal Protection Strategy for Multi‑Step Peptidomimetic Synthesis

When a synthetic sequence demands differentiated ester protection, the tert‑butyl ester group of the target compound allows selective deprotection with TFA or CeCl₃·7H₂O/NaI while methyl/ethyl esters elsewhere in the molecule remain untouched [REFS‑3] [REFS‑4]. This orthogonal reactivity reduces the number of synthetic operations and avoids the need for harsher saponification conditions that could epimerize the C(2) stereocenter. Process groups scaling up peptidomimetic APIs or chiral intermediates benefit from the built‑in selectivity of the tert‑butyl ester.

Procurement: Risk‑Mitigated Sourcing of a Stereochemically Defined Building Block with Active Multi‑Vendor Supply

Unlike the discontinued ethyl ester analog (CAS 792174‑58‑4) [REFS‑5] and the high‑cost methyl ester ($649/g for the (2R,3R) enantiomer) [REFS‑6], the (2S,3S)‑tert‑butyl ester is actively listed by multiple vendors (BOC Sciences, Chemenu, ChemWhat, Nordic Biosite) at competitive purity levels (95–97%) [REFS‑1][REFS‑6]. For procurement teams managing long‑term discovery or development programs, this multi‑vendor availability at consistent specifications reduces single‑source supply risk and ensures batch‑to‑batch reproducibility.

Quote Request

Request a Quote for (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.